Tenofovir Monomethyl Ester

Clinical Pharmacology Prodrug Hydrolysis HIV Pharmacokinetics

Tenofovir Monomethyl Ester (CAS 1796539-83-7, also designated TFV-ME or PMPA monomethyl ester) is a monoester derivative of the acyclic nucleoside phosphonate Tenofovir (TFV). It functions dually as a hydrolytic intermediate of the double prodrug Tenofovir Disoproxil Fumarate (TDF) and as a critical reference standard for impurity profiling in the manufacture of Tenofovir-based antivirals.

Molecular Formula C10H16N5O4P
Molecular Weight 301.243
CAS No. 1796539-83-7
Cat. No. B588997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir Monomethyl Ester
CAS1796539-83-7
Synonyms[[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid Monomethyl Ester
Molecular FormulaC10H16N5O4P
Molecular Weight301.243
Structural Identifiers
SMILESCC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC
InChIInChI=1S/C10H16N5O4P/c1-7(19-6-20(16,17)18-2)3-15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,3,6H2,1-2H3,(H,16,17)(H2,11,12,13)/t7-/m1/s1
InChIKeyQNIIFMBLEIMHIO-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenofovir Monomethyl Ester (CAS 1796539-83-7): Procurement-Grade Characterization for Antiviral Research and Development


Tenofovir Monomethyl Ester (CAS 1796539-83-7, also designated TFV-ME or PMPA monomethyl ester) is a monoester derivative of the acyclic nucleoside phosphonate Tenofovir (TFV). It functions dually as a hydrolytic intermediate of the double prodrug Tenofovir Disoproxil Fumarate (TDF) and as a critical reference standard for impurity profiling in the manufacture of Tenofovir-based antivirals [1]. Its enhanced lipophilicity relative to the parent Tenofovir (calculated LogP ~1.18 versus ~ -2.0 for TFV) underscores its distinct physicochemical profile, which is exploited in both bioanalytical method validation and mechanistic pharmacokinetic studies [2].

Why Generic Tenofovir Analogs Cannot Substitute for Tenofovir Monomethyl Ester in Targeted Research and Quality Control Applications


In-class substitution with the parent drug Tenofovir (TFV) or other clinical prodrugs like Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF) is scientifically invalid for applications requiring Tenofovir Monomethyl Ester. As a monoester intermediate, TFV-ME possesses a unique combination of intermediate lipophilicity and a free phosphonic acid group that dictates its specific role in hydrolytic pathways and as a chromatographic marker. Plasma pharmacokinetic studies demonstrate that TFV-ME exhibits a distinct in vivo profile, with a Cmax that is only 59.2% of parent TFV and a very short half-life of approximately 26 minutes, making it an exclusive biomarker for TDF intestinal degradation rather than a therapeutic proxy [1]. Furthermore, its specific quantification is mandated by ICH Q3A/B guidelines for impurity profiling in commercial Tenofovir API and finished dosage forms, a function no other analog can fulfill without method revalidation [2].

Quantitative Differentiation Evidence for Tenofovir Monomethyl Ester: A Head-to-Head Comparator Analysis


Plasma Pharmacokinetics vs. Parent Tenofovir: Quantifying the Short-Lived Nature of the Monoester Intermediate

In a single-dose crossover study of 24 HIV-uninfected adults, Tenofovir Monoester (TFV-ME) demonstrated a markedly distinct pharmacokinetic profile from the parent drug Tenofovir (TFV). TFV-ME peaked rapidly with a median Tmax of 0.5 h and a geometric mean half-life (t½) of only 26 minutes, followed by a rapid monophasic decline, whereas TFV exhibited a later Tmax and much longer systemic persistence [1]. Critically, TFV-ME Cmax and AUC0–4 were only 59.2% and 20.6% of the corresponding plasma TFV concentrations, respectively, quantifying its transient nature as an intermediate [1].

Clinical Pharmacology Prodrug Hydrolysis HIV Pharmacokinetics

Predictive Value for Intracellular Active Metabolite vs. Parent TFV: A Mechanistic Differentiation

The systemic exposure of Tenofovir Monoester (TFV-mE AUC) was identified as a significant independent predictor of the intracellular concentration of the active metabolite Tenofovir-Diphosphate (TFV-DP) in both PBMCs and Dried Blood Spots (DBS), whereas the exposure of parent Tenofovir (TFV AUC) was not [1][2]. Quantitatively, for every 10 ng·h/mL increase in TFV-mE AUC, TFV-DP concentrations increased by 3.8% in PBMCs (p=0.015) and by 4.3% in DBS (p=0.005) [2]. Plasma TFV AUC showed no significant association with TFV-DP concentrations in either matrix (p=0.11 and p>0.99) [1].

Intracellular Pharmacology Tenofovir-Diphosphate PBMC Dried Blood Spot

Intestinal Stability Monitoring: The Monoester as a Marker of Prodrug Degradation vs. TDF

In fasted-state human intestinal fluids (FaHIF), the double prodrug Tenofovir Disoproxil Fumarate (TDF) underwent complete degradation within 90 minutes, generating the monoester intermediate (TFV-ME) and subsequently Tenofovir (TFV) [1]. In fed-state intestinal fluids (FeHIF), TDF degradation was reduced, and notably, no TFV was formed, stopping at the TFV-ME intermediate stage [1]. In situ intestinal aspiration after oral TDF administration confirmed extensive intraluminal degradation with TFV-ME appearing as a primary intermediate, a behavior that directly contrasts with the designed stability of other prodrugs like Tenofovir Alafenamide (TAF) in systemic circulation [1].

Intestinal Stability Prodrug Degradation Biorelevant Media In Situ

Lipophilicity-Driven Differential Cell Permeability vs. Tenofovir

The calculated partition coefficient (LogP) of Tenofovir Monomethyl Ester is 1.18410, representing a significant shift in lipophilicity compared to the parent drug Tenofovir, which exists as a dianionic phosphonic acid at physiological pH with a LogP of approximately -2.0 . This >1,000-fold difference in theoretical partition coefficient explains why TFV-ME can permeate cell membranes more readily than TFV and directly supports its identified role as a 'cell-loading' facilitator in pharmacokinetic studies, whereas TFV requires active transport via organic anion transporters [1].

Physicochemical Property Lipophilicity LogP Cell Permeability

Orthogonal Regulatory Utility: Defined Impurity in TDF and TAF Drug Products

Tenofovir Monomethyl Ester is listed as a specified impurity across multiple Tenofovir-based drug master files, including 'Tenofovir Disoproxil Impurity 4' and 'Tenofovir Alafenamide Impurity G1' . Quantitative HPLC methods for Tenofovir Alafenamide tablets have established validated ranges for related substances including monoester impurities, with method sensitivity reaching 0.5–7.5 ppm and average recovery values between 90.2–113.9% [1]. Unlike the primary APIs (TDF or TAF), TFV-ME is neither a therapeutic agent nor a process solvent but a specific degradation product and process intermediate that must be resolved and quantified for ICH Q3A/B compliance [2].

Regulatory Science ICH Q3A/B Impurity Profiling ANDA

Enabling Chemoenzymatic Synthesis: A Divergent Intermediate for Novel Prodrugs

A chemoenzymatic synthetic strategy has been elaborated that utilizes a monomethyl ester intermediate en route to Tenofovir and its prodrug derivatives, including TDF and TAF [1]. This enzymatic approach achieves asymmetric synthesis of the (R)-configured phosphonomethoxypropyl (PMP) moiety, which is critical for antiviral activity. The patent literature describes a series of Tenofovir PMPA monoester compounds, including the monomethyl ester, as having demonstrated in vitro HIV-1 and HBV virus copy inhibiting activity, laying the foundation for their use as lead compounds in antiviral research [2].

Chemoenzymatic Synthesis Process Chemistry Prodrug Design Biocatalysis

Optimal Deployment Scenarios for Tenofovir Monomethyl Ester in Pharmaceutical R&D and Quality Control


Bioanalytical LC-MS/MS Method Validation for TDF Bioequivalence Studies

In generic TDF development, regulatory agencies require the quantification of the monoester intermediate TFV-ME in plasma as a marker of intestinal prodrug degradation. The compound's rapid half-life (26 min) and defined Cmax ratio (59.2% of TFV) serve as critical acceptance criteria for demonstrating pharmacokinetic equivalence to the innovator product [1]. The validated method must distinguish TFV-ME from both TDF and TFV, necessitating a high-purity reference standard of Tenofovir Monomethyl Ester as a system suitability standard.

ICH Q3A/B-Compliant Impurity Profiling in Tenofovir Alafenamide (TAF) Tablets

Tenofovir Monomethyl Ester is a specified impurity ('TAF Impurity G1') in Tenofovir Alafenamide drug products. QC laboratories performing release and stability testing must employ a certified reference standard of this compound to establish relative response factors (RRFs) and ensure that quantified levels remain below the identification threshold as defined by ICH Q3B [2]. The described RP-HPLC method with a validated range of 0.5–7.5 ppm demonstrates the required sensitivity for this application [2].

In Vitro Prodrug Permeability Screening in Caco-2 Cell Monolayers

Owing to its intermediate calculated LogP of 1.18, Tenofovir Monomethyl Ester is an ideal permeability marker for screening novel Tenofovir prodrugs in Caco-2 or MDCK cell monolayer assays . Its passive permeability characteristics bridge the gap between the extremely hydrophilic Tenofovir (LogP ~ -2.0) and highly lipophilic diester prodrugs, providing a benchmark for optimizing the bioreversible protection of the phosphonate moiety [3].

Chemoenzymatic Process Development for Next-Generation Tenofovir Prodrugs

Process chemistry groups can use Tenofovir Monomethyl Ester as a starting material or key intermediate for the synthesis of novel lipid-ester or phosphoramidate prodrugs. Its pre-installed methyl ester protecting group on the phosphonic acid moiety allows for divergent functionalization, streamlining the synthesis of libraries of prodrug candidates that require differential lipid or amino acid ester promoeities [4].

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